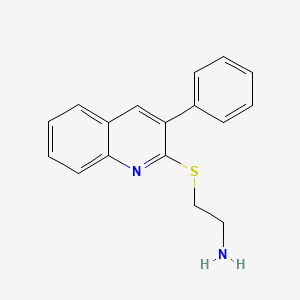

2-((3-Phenylquinolin-2-yl)thio)ethanamine

Beschreibung

Contextualizing Quinoline (B57606) Derivatives: General Significance in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone in the edifice of medicinal chemistry. orientjchem.orgnih.govresearchgate.net Its derivatives have demonstrated a remarkable breadth of pharmacological activities, solidifying their status as "privileged structures" in drug discovery. orientjchem.orgnih.gov The inherent versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. orientjchem.org

Historically, the importance of quinoline derivatives is perhaps best exemplified by their role in combating malaria. nih.govwisdomlib.org Seminal drugs such as quinine (B1679958) and chloroquine, both featuring the quinoline core, have saved countless lives. nih.gov Beyond their antimalarial prowess, quinoline-based compounds have found applications as antibacterial agents (e.g., ciprofloxacin), anticancer therapeutics (e.g., topotecan (B1662842) and camptothecin), and have shown potential as anti-inflammatory, antiviral, and neuroprotective agents. nih.govresearchgate.netnih.gov The ability of the quinoline ring to intercalate with DNA and inhibit key enzymes has been a recurring theme in its diverse biological profile. nih.gov The sustained interest in this scaffold stems from its proven track record in yielding clinically successful drugs and its adaptability for the development of new therapeutic agents. orientjchem.orgnih.gov

Thioether Linkages in Bioactive Molecules: Chemical and Biological Relevance

The thioether linkage (R-S-R'), while seemingly a simple connection, imparts crucial properties to bioactive molecules. masterorganicchemistry.comresearchgate.net Chemically, thioethers are generally stable and less prone to oxidation compared to their oxygen-containing ether counterparts. This stability is a desirable attribute in drug design, contributing to improved pharmacokinetic profiles. researchgate.net

From a biological perspective, the thioether bond plays a significant role in the structure and function of peptides and proteins. nih.govnih.gov For instance, the amino acid methionine contains a thioether group. Furthermore, the substitution of disulfide bonds with thioether linkages in therapeutic peptides has been shown to enhance their stability against reduction without significantly altering their biological activity. nih.gov This strategy can lead to more robust and effective peptide-based drugs. The thioether linkage can also act as a flexible spacer, allowing different parts of a molecule to adopt optimal conformations for binding to biological targets. nih.gov Its ability to participate in non-covalent interactions, such as van der Waals forces, further contributes to its role in molecular recognition. masterorganicchemistry.com

Strategic Design and Research Rationale for 2-((3-Phenylquinolin-2-yl)thio)ethanamine as a Hybrid Scaffold

The design of this compound is a deliberate amalgamation of the beneficial properties of its constituent parts. The 3-phenylquinoline (B3031154) core provides a rigid, aromatic platform known for its diverse biological activities. The phenyl group at the 3-position can engage in various interactions with biological targets, while the quinoline nitrogen can act as a hydrogen bond acceptor.

The thioether linkage at the 2-position of the quinoline ring introduces a flexible and stable connection to an ethanamine side chain. This side chain, with its terminal primary amine, is a key feature. The amine group can be protonated at physiological pH, allowing for ionic interactions and improved water solubility. This strategic placement of a basic amine can be crucial for targeting specific enzymes or receptors.

Overview of Current Academic Research Trends in Novel Compound Development within this Class

While specific research on this compound itself is not extensively documented in the provided search results, the broader class of quinoline thioether derivatives is an active area of investigation. A study from 1987 described the synthesis and 5-hydroxytryptamine (5-HT) antagonist activity of a series of 2-[(2-aminoethyl)thio]quinolines, including the closely related analogue, 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline. nih.gov This work highlights the potential of this scaffold in modulating serotonergic pathways. nih.gov

More recent research has focused on the synthesis of various quinoline thioether derivatives and the evaluation of their biological activities. For instance, quinazoline-4-one-2-thione derivatives with thioether linkages have been investigated for their antiplatelet aggregation activity. nih.gov Another study focused on the design and synthesis of 4-thioquinoline derivatives as potential antioxidants and cytoprotectors. lpnu.ua These studies underscore a continuing interest in exploring the therapeutic potential of molecules that combine a quinoline core with a thioether linkage. The diversification of the substituents on both the quinoline ring and the thioether side chain remains a key strategy for discovering novel bioactive compounds. nih.govlpnu.ua

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110487-07-5 |

|---|---|

Molekularformel |

C17H16N2S |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

2-(3-phenylquinolin-2-yl)sulfanylethanamine |

InChI |

InChI=1S/C17H16N2S/c18-10-11-20-17-15(13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)19-17/h1-9,12H,10-11,18H2 |

InChI-Schlüssel |

SNXVNYPGTWYYJB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SCCN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 3 Phenylquinolin 2 Yl Thio Ethanamine and Analogues

Synthetic Routes to the 3-Phenylquinoline (B3031154) Core

The 3-phenylquinoline framework is a critical precursor for the title compound. Its synthesis involves the formation of the quinoline (B57606) ring system and the concurrent or subsequent introduction of a phenyl group at the C3 position.

The construction of the quinoline ring, a bicyclic aromatic heterocycle, is a well-established field in organic chemistry. Several named reactions provide access to this scaffold, often by condensing anilines with α,β-unsaturated carbonyl compounds or their equivalents.

One of the most prominent methods is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A related approach involves the acid-catalyzed cyclization of anilines with appropriate carbonyl compounds. For instance, the synthesis of 3-phenylquinoline derivatives has been achieved by reacting anilines with 2-phenylacetaldehyde. researchgate.net

Another significant pathway is the Combes quinoline synthesis , which uses the reaction of anilines with β-diketones in the presence of an acid catalyst. The versatility of these classical methods allows for the preparation of a wide array of substituted quinolines by varying the starting aniline (B41778) and the carbonyl partner. Modern variations continue to improve upon these foundational reactions, offering milder conditions and broader substrate scopes. mdpi.com

Securing the phenyl substituent at the C3 position is a crucial step. This is typically achieved by selecting a starting material that already contains the phenyl group at the appropriate position relative to the reacting functional groups.

A common strategy involves the reaction of an aniline with a carbonyl compound bearing a phenyl group on its α-carbon. For example, the reaction between substituted o-nitrobenzaldehydes and ethyl 2-phenylacetate can produce 2-hydroxy-3-phenylquinoline derivatives. ikm.org.my This product can then be converted to a 2-halo-3-phenylquinoline, a versatile intermediate for further functionalization. Another direct approach is the reaction of anilines with 2-phenylacetaldehyde, which directly yields the 3-phenylquinoline skeleton. researchgate.net

The Vilsmeier-Haack reaction offers an alternative route, where N-2-diphenylacetamide can be transformed into 2-chloro-3-phenylquinoline (B1622445), although this may require harsh acidic conditions. ikm.org.my These methods underscore a general principle: embedding the C3-phenyl substituent within one of the key reagents for the cyclization reaction.

Catalysts are instrumental in promoting the efficiency, yield, and selectivity of quinoline synthesis. The choice of catalyst can significantly influence the reaction conditions required.

For the synthesis of 3-phenylquinoline-2-ol derivatives, a simple iron/hydrochloric acid (Fe/HCl) system has been shown to be effective, facilitating a one-pot reaction with high yields under mild conditions. ikm.org.myresearchgate.net This system functions via a Bechamp reduction of a nitro group on one of the precursors. ikm.org.my

Ionic liquids have also emerged as effective catalysts. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) has been used to catalyze the synthesis of 3-phenylquinoline from aniline and 2-phenylacetaldehyde. researchgate.net In recent years, various transition-metal catalysts, including those based on cobalt, have been employed for the C-H activation-based synthesis of quinolines, offering high efficiency and broad functional group tolerance. mdpi.com

Table 1: Selected Catalytic Systems for 3-Phenylquinoline Core Synthesis

Introduction of the Thioether Linkage

Once the 3-phenylquinoline core is established, the next critical phase is the introduction of the (2-aminoethyl)thio group at the C2 position. This is typically accomplished via a nucleophilic substitution reaction.

The formation of a carbon-sulfur (C-S) bond at the C2 position of the quinoline ring is a well-documented transformation. beilstein-journals.orgnih.gov The most direct method involves the reaction of a 2-haloquinoline intermediate, such as 2-chloro-3-phenylquinoline, with a suitable sulfur nucleophile.

For the synthesis of the target compound and its close analogues, the key reaction is the nucleophilic displacement of the chlorine atom from 2-chloro-3-phenylquinoline by an appropriate aminothiol. Specifically, reacting 2-chloro-3-phenylquinoline with 2-aminoethanethiol or its N,N-dimethylated version, 2-(dimethylamino)ethanethiol, provides the desired 2-((3-phenylquinolin-2-yl)thio)ethanamine or its corresponding dimethyl analogue. prepchem.comnih.gov This reaction is typically carried out in a suitable solvent in the presence of a base to deprotonate the thiol, thereby generating the more potent thiolate nucleophile.

The general reaction is as follows: 2-Chloro-3-phenylquinoline + HS-CH₂CH₂NH₂ → this compound + HCl

This approach is highly effective due to the electrophilic nature of the C2 carbon in the quinoline ring, which is further enhanced by the presence of the nitrogen atom.

Achieving regioselectivity is paramount in complex molecule synthesis. For the quinoline system, the C2 and C4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, functionalization at the C2 position is often favored. nih.gov

In the synthesis of this compound, regioselectivity is controlled by starting with a precursor that has a leaving group exclusively at the C2 position (e.g., 2-chloro-3-phenylquinoline). The subsequent nucleophilic substitution by the thiol naturally occurs at this pre-functionalized site, ensuring the correct isomer is formed.

Alternatively, direct C-H functionalization methods using transition-metal catalysts have been developed for quinolines. nih.govmdpi.com While these methods offer powerful ways to form new bonds, controlling regioselectivity can be a challenge. Often, these reactions are directed to the C2 position by using quinoline N-oxides. mdpi.comrsc.org The N-oxide activates the C2 position towards attack, and the oxygen atom is subsequently removed. For the specific synthesis of the title compound, the classical approach of using a 2-haloquinoline precursor remains the most straightforward and highly regioselective strategy. prepchem.comnih.gov

Table 2: Key Compounds in the Synthesis of this compound

Synthesis of the Ethanamine Side Chain

The most direct approach for installing the 2-(aminoethyl)thio group involves the reaction of a suitable 3-phenylquinoline precursor with 2-aminoethanethiol (cysteamine). The common strategy utilizes a 2-chloro-3-phenylquinoline intermediate, which serves as an electrophile. The sulfur atom of cysteamine (B1669678) acts as a potent nucleophile, displacing the chloride at the C2 position of the quinoline ring. This reaction is typically facilitated by a base to deprotonate the thiol, thereby increasing its nucleophilicity.

An alternative, though less common, pathway involves starting with 3-phenylquinoline-2(1H)-thione. This thione can be alkylated using a 2-haloethanamine, such as 2-bromoethanamine or 2-chloroethanamine. In this scenario, the thione is deprotonated to form a thiolate anion, which then acts as the nucleophile to attack the electrophilic carbon of the halo-amine side chain.

A series of related 2-[(2-aminoethyl)thio]quinolines have been prepared to explore structure-activity relationships for various biological targets. nih.gov For instance, the synthesis of the closely related analogue, 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, was achieved by reacting 2-chloro-3-phenylquinoline with 2-dimethylaminoethanethiol hydrochloride. prepchem.com This highlights the general applicability of coupling a pre-formed amino-functionalized thiol with a halo-quinoline. To obtain the primary amine, cysteamine would be used in place of its N,N-dimethylated counterpart.

While the primary amine of cysteamine is less nucleophilic than the thiol group, its presence can sometimes lead to side reactions or complications, especially under basic conditions or in the presence of highly reactive electrophiles. To ensure chemoselectivity and prevent undesired N-alkylation, the primary amine can be temporarily masked with a protecting group. libretexts.orgpressbooks.pub

A protecting group is a reversibly attached molecular fragment that renders a functional group inert to specific reaction conditions. pressbooks.puborganic-chemistry.org For primary amines, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org

The protection strategy would involve:

Protection: Reacting cysteamine with an acylating agent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl (B1604629) chloroformate (Cbz-Cl) to form the N-protected carbamate. This conversion diminishes the nucleophilicity of the nitrogen atom. organic-chemistry.org

Coupling Reaction: The N-protected cysteamine is then reacted with 2-chloro-3-phenylquinoline under basic conditions. The reaction proceeds selectively at the thiol group to form the desired thioether linkage.

Deprotection: The protecting group is removed in a final step. The Boc group is typically cleaved under mild acidic conditions, while the Cbz group is removed by catalytic hydrogenation. organic-chemistry.org

This orthogonal protecting group strategy ensures that the amine remains intact during the crucial C-S bond formation and can be revealed at a later, appropriate stage of the synthesis. organic-chemistry.org

Table 1: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., Piperidine) |

Optimization of Synthetic Protocols for this compound

Optimizing the synthetic route to this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact. Key areas of focus include enhancing reaction yields and adopting greener chemical processes.

The efficiency of the nucleophilic aromatic substitution reaction to form the thioether linkage is dependent on several factors, including the choice of base, solvent, temperature, and reaction time. While specific optimization studies for this exact compound are not widely published, principles from related syntheses can be applied.

For the reaction between 2-chloro-3-phenylquinoline and cysteamine, a systematic variation of parameters can lead to significant yield improvement.

Base: The base is required to deprotonate the thiol. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and organic bases such as triethylamine (B128534) (TEA). The strength and solubility of the base can impact the reaction rate. In a similar synthesis of an N,N-dimethylated analogue, potassium carbonate was used effectively in ethanol (B145695). prepchem.com

Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective for SₙAr reactions. However, alcohols like ethanol can also be suitable. prepchem.com

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to decomposition and side product formation. The optimal temperature is typically determined empirically, often ranging from room temperature to the reflux temperature of the solvent.

Catalysis: While often not strictly necessary for this type of reaction, the addition of a catalyst could enhance efficiency. For example, phase-transfer catalysts can be employed to improve the reaction between a water-soluble nucleophile and an organic-soluble electrophile. In broader quinoline synthesis, transition-metal catalysts are frequently used to improve efficiency and enable novel reaction pathways. organic-chemistry.orgmdpi.comrsc.org

Table 2: Parameters for Optimization of Thioether Formation

| Parameter | Variable | Rationale for Optimization |

|---|---|---|

| Solvent | Ethanol, DMF, Acetonitrile, DMSO | Affects solubility of reactants and reaction rate. |

| Base | K₂CO₃, NaH, Cs₂CO₃, Triethylamine | Base strength influences the deprotonation of the thiol. |

| Temperature | 25°C, 50°C, 80°C, Reflux | Influences reaction kinetics; needs to be balanced against substrate stability. |

| Concentration | 0.1 M, 0.5 M, 1.0 M | Can affect reaction rate and, in some cases, prevent dimerization or polymerization. |

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov The synthesis of quinoline derivatives has been a fertile ground for the application of these principles. jocpr.comtandfonline.com

Solvent Selection: The choice of solvent is a key consideration in green chemistry. Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. Greener alternatives include water, ethanol, isopropanol, and supercritical CO₂. The synthesis of a related compound in ethanol represents a step in a greener direction. prepchem.com Further optimization could explore solvent-free conditions, where the reactants are heated together, potentially with a catalytic amount of a phase-transfer agent. jocpr.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov Applying microwave irradiation to the synthesis of this compound could significantly improve the process efficiency compared to conventional heating. nih.gov For example, a microwave-assisted Friedländer synthesis of quinolines using neat acetic acid as both solvent and catalyst was achieved in just 5 minutes in excellent yield. nih.gov

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The described nucleophilic substitution has good atom economy, with the main byproduct being a simple salt (e.g., KCl).

Alternative Catalysts: While the thioether formation may not require a catalyst, the synthesis of the 2-chloro-3-phenylquinoline precursor often does. Replacing traditional harsh reagents (e.g., POCl₃) with more benign catalytic systems, such as iron-catalyzed reactions, aligns with green chemistry principles. ikm.org.my

Table 3: Comparison of Traditional vs. Green Solvents

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

|---|---|---|---|

| Halogenated | Dichloromethane, Chloroform | Toxic, suspected carcinogens, environmentally persistent. | 2-Methyltetrahydrofuran |

| Aprotic Polar | DMF, NMP, DMAc | High boiling points, reproductive toxicity. | DMSO, Cyrene |

| Alcohols | Methanol | Toxic | Ethanol, Isopropanol |

| Ethers | Diethyl ether, THF | Highly flammable, peroxide formation. | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |

Advanced Analytical Characterization in Research of 2 3 Phenylquinolin 2 Yl Thio Ethanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-((3-Phenylquinolin-2-yl)thio)ethanamine. These techniques measure the interaction of the molecule with electromagnetic radiation, which translates into detailed information about its electronic and atomic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides a wealth of information. The spectrum is typically divided into two main regions: the aromatic region (usually δ 7.0-9.0 ppm) and the aliphatic region (usually δ 2.0-4.0 ppm).

The quinoline (B57606) and phenyl ring protons resonate in the aromatic region. Due to the electron-withdrawing nature of the quinoline nitrogen and the anisotropic effects of the fused ring system, these protons often appear at distinct and predictable chemical shifts. For instance, the proton at the C4 position of the quinoline ring is often observed as a sharp singlet in the downfield region of the spectrum. The protons of the phenyl group at the C3 position and those on the benzo part of the quinoline ring typically appear as complex multiplets due to spin-spin coupling.

The aliphatic portion of the molecule, the ethanamine side chain (-S-CH₂-CH₂-NH₂), gives rise to two distinct signals. These signals usually appear as triplets, assuming free rotation around the carbon-carbon bond, due to coupling with the adjacent methylene (B1212753) group. The methylene group attached to the sulfur atom (-S-CH₂) is expected to resonate at a slightly different chemical shift compared to the methylene group attached to the amine (-CH₂-NH₂). The protons of the amine group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20-8.50 | m |

| Aliphatic-H (-S-CH₂) | ~3.40 | t |

| Aliphatic-H (-CH₂-N) | ~3.10 | t |

Note: Data is representative and may vary based on solvent and experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the total number of carbons and for identifying the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon.

For this compound, the spectrum would show distinct signals for the carbons of the quinoline core, the phenyl substituent, and the ethanamine side chain. The carbon atom attached to the sulfur (C2 of the quinoline) would have a characteristic chemical shift. The carbons of the phenyl ring and the quinoline system would appear in the aromatic region (typically δ 120-150 ppm), while the aliphatic carbons of the ethanamine chain would be found in the upfield region (typically δ 30-50 ppm).

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Aromatic-C | 120-155 |

| Aliphatic-C (-S-C) | ~35 |

Note: Data is representative and may vary based on solvent and experimental conditions.

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the ethanamine side chain, a cross-peak between the -S-CH₂- and -CH₂-NH₂ signals would confirm their connectivity. It also helps to trace the connectivity within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This is an excellent tool for definitively assigning the carbon signals based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be confirmed.

For a compound like this compound, which contains a basic amine group, Electrospray Ionization (ESI) in positive ion mode is a highly suitable technique. rsc.orgwhiterose.ac.uk The molecule readily accepts a proton to form a [M+H]⁺ ion, which is then detected. The high-resolution measurement of this ion's m/z value allows for the calculation of the exact mass and, consequently, the confirmation of the molecular formula (C₁₇H₁₆N₂S).

The fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) provides further structural confirmation. Common fragmentation pathways for this molecule might include the cleavage of the thioether bond or the loss of the ethylamine (B1201723) side chain, leading to characteristic fragment ions that can be rationalized based on the proposed structure. chempap.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is a cornerstone for molecular weight determination and structural confirmation. In electrospray ionization (ESI) in positive mode, the compound would be expected to readily protonate at the basic nitrogen of the ethanamine side chain, yielding a prominent [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing a unique fingerprint that confirms the connectivity of the molecule.

While direct fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be constructed based on the known behavior of quinolines, thioethers, and aliphatic amines. nih.govnih.gov The primary cleavage events would likely involve the weaker bonds of the thioethanamine side chain. Key fragment ions would arise from the cleavage of C-S and C-C bonds, as well as the characteristic fragmentation of the stable quinoline core. researchgate.net Studies on isoquinoline (B145761) alkaloids, which are structural isomers, show characteristic fragmentation patterns that can provide clues for related structures. nih.gov

A proposed pathway would involve the initial loss of the ethanamine moiety or parts thereof, followed by fragmentation of the aromatic system. The characteristic ions for unsubstituted quinoline at m/z 129, 102, and 77 would likely be observed as further breakdown products of the main heterocyclic structure.

Table 1: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 293.1 | [M+H]⁺ | Protonated parent molecule |

| 249.1 | [M - C₂H₄NH₂ + H]⁺ | Cleavage of the S-CH₂ bond |

| 219.1 | [M - C₂H₅NS + H]⁺ | Cleavage of the quinoline-S bond |

| 205.1 | [C₁₅H₁₁N]⁺ | 3-Phenylquinoline (B3031154) radical cation |

| 129.1 | [C₉H₇N]⁺ | Quinoline cation (from core fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit a series of characteristic absorption bands that confirm its key structural features. acs.orgmdpi.com

The spectrum can be interpreted by dividing it into the high-frequency region, where X-H stretching vibrations occur, and the fingerprint region, which contains the complex vibrations of the main molecular skeleton. astrochem.orgresearchgate.net The presence of the primary amine is confirmed by N-H stretching bands, while aromatic and aliphatic C-H stretches appear at their expected frequencies. The quinoline ring system gives rise to a series of C=C and C=N stretching vibrations. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings (Quinoline) |

| 800-600 | C-S Stretch | Thioether |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring Substitution |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile, thermally sensitive compounds like this compound. Due to the compound's aromatic nature and moderate polarity, a reversed-phase HPLC method is most suitable. sielc.comacs.org

An analytical HPLC setup would be used to determine the purity of a synthesized batch by separating the main peak from any impurities. researchgate.net By scaling up the method with a larger, preparative column, pure material can be isolated for further studies. The basic amine function allows for strong retention on certain mixed-mode columns and ensures good detection with UV or MS detectors. sielc.com

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (for MS compatibility) |

| Mobile Phase B | Acetonitrile (B52724) or Methanol + 0.1% Formic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min (Analytical) |

| Detection | UV/DAD at a λₘₐₓ (e.g., 254 nm or ~330 nm) |

| Temperature | 25-40 °C |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Analytes

Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. Direct analysis of this compound by GC is challenging due to its high molecular weight and the presence of a polar primary amine group, which can lead to poor peak shape and adsorption on the column. researchgate.net

However, GC is an excellent tool for identifying volatile impurities from the synthesis, such as residual solvents or low-boiling point starting materials. For analysis of the compound itself, derivatization of the amine group (e.g., through acylation or silylation) would be necessary to increase its volatility and thermal stability, allowing it to pass through the GC column. rug.nl

Table 5: Hypothetical GC Parameters for Derivatized Analyte

| Parameter | Condition |

| Column | Low- to mid-polarity capillary column (e.g., DB-5MS) |

| Injection | Split/Splitless, Inlet Temp: 250-280 °C |

| Carrier Gas | Helium, constant flow |

| Oven Program | Temperature ramp from ~100 °C to 300 °C |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide the most comprehensive analytical data.

LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal method for analyzing this compound. nih.govuniversiteitleiden.nl It combines the powerful separation capabilities of HPLC with the definitive identification power of MS. Using the HPLC conditions described previously with an ESI-MS detector in positive ion mode, a single analysis provides the retention time (purity), the molecular weight (from the [M+H]⁺ ion), and structural data (from MS/MS fragmentation). chromforum.org This allows for confident identification of the target compound and characterization of impurities in complex reaction mixtures.

GC-MS (Gas Chromatography-Mass Spectrometry) is the standard for the definitive identification of volatile compounds. researchgate.net In the context of this research, it would be used to analyze the headspace of a sample to identify residual solvents or to identify impurities after derivatization. nih.gov The resulting mass spectra can be compared against established libraries for rapid identification.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers detailed insights into its conformation and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations

For a compound like this compound, single-crystal X-ray diffraction (SC-XRD) would be the gold standard for structural elucidation. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.

A hypothetical SC-XRD analysis of this compound would reveal critical structural parameters. These include the planarity of the quinoline and phenyl rings, the torsion angles defining the orientation of the phenyl group relative to the quinoline core, and the conformation of the flexible ethanamine side chain. The bond lengths and angles within the molecule, particularly around the sulfur atom and the connection to the quinoline ring, would be determined with very low uncertainty.

Although specific experimental data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis.

| Parameter | Description | Expected Value/Range |

| Bond Lengths (Å) | ||

| C-S | Carbon-Sulfur bond length | ~1.75 - 1.85 |

| S-C(ethyl) | Sulfur-Ethyl Carbon bond length | ~1.80 - 1.90 |

| C-N(quinoline) | Carbon-Nitrogen bond length in the quinoline ring | ~1.32 - 1.38 |

| C-C(phenyl) | Carbon-Carbon bond length in the phenyl ring | ~1.38 - 1.41 |

| Bond Angles (°) | ||

| C-S-C | Angle around the sulfur atom | ~100 - 105 |

| N-C-S(quinoline) | Angle within the quinoline ring at the point of substitution | ~120 - 125 |

| Torsion Angles (°) | ||

| C(quinoline)-C(phenyl) | Dihedral angle between the quinoline and phenyl rings | Varies, influences molecular packing |

| C(quinoline)-S-C-C(ethyl) | Dihedral angle defining the side chain conformation | Varies, indicates flexibility |

Note: The values presented in this table are hypothetical and based on typical bond lengths and angles for similar chemical fragments. Actual experimental values would need to be determined through a dedicated single-crystal X-ray diffraction study.

Co-crystallization Studies

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to form a new crystalline solid with a unique structure. This technique is often employed to modify the physicochemical properties of a compound, such as solubility or stability, or to study intermolecular interactions.

For this compound, co-crystallization studies could be particularly insightful. The presence of a primary amine group in the ethanamine side chain and the nitrogen atom in the quinoline ring provides sites for hydrogen bonding. Co-formers containing carboxylic acids, amides, or other functional groups capable of hydrogen bonding could be used to form stable co-crystals. X-ray diffraction analysis of these co-crystals would reveal the specific hydrogen bonding networks and other intermolecular interactions that govern the crystal packing. To date, no specific co-crystallization studies involving this compound have been reported in the accessible scientific literature.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a fundamental check of the sample's purity and confirms its elemental composition.

For this compound, the molecular formula is C₁₇H₁₆N₂S. bldpharm.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. An experimental analysis would involve combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, N₂, and SO₂).

The table below provides the calculated theoretical elemental composition for this compound and includes columns for hypothetical experimental results, which should ideally be within ±0.4% of the theoretical values to confirm the compound's stoichiometric integrity.

| Element | Molecular Formula | Theoretical % | Experimental % |

| Carbon (C) | C₁₇H₁₆N₂S | 72.82 | Data not available |

| Hydrogen (H) | C₁₇H₁₆N₂S | 5.75 | Data not available |

| Nitrogen (N) | C₁₇H₁₆N₂S | 9.99 | Data not available |

| Sulfur (S) | C₁₇H₁₆N₂S | 11.44 | Data not available |

Note: Experimental data for the elemental analysis of this compound is not available in the public domain. The table is presented to illustrate the application of this analytical technique.

Structure Activity Relationship Sar Studies of 2 3 Phenylquinolin 2 Yl Thio Ethanamine Derivatives

Foundational Principles of SAR in Novel Compound Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.com The central tenet is that the biological effect of a molecule is determined by its three-dimensional structure and physicochemical properties, which govern its interaction with a specific biological target, such as a protein or enzyme. youtube.com By systematically altering the chemical scaffold of a lead compound, researchers can identify key structural features, or pharmacophores, that are essential for its activity. collaborativedrug.comyoutube.com

Systematic Chemical Modifications and Their Impact on Biological Activity

Investigating Substituent Effects on the 3-Phenyl Moiety

The 3-phenyl group of the 2-((3-Phenylquinolin-2-yl)thio)ethanamine scaffold presents a key area for modification to probe its influence on biological activity. The nature and position of substituents on this phenyl ring can significantly impact the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Research on related 3-phenylquinoline (B3031154) derivatives has shown that the presence and nature of substituents on the phenyl ring are crucial for activity. For instance, in a series of 3-phenylquinoline compounds identified as p53 transcriptional activity antagonists, the specific substitution pattern on the phenyl ring was a key determinant of their inhibitory potential. nih.govacs.org Studies on other quinoline-based compounds have also highlighted the importance of phenyl ring substitutions. For example, in a series of phenyl-substituted aminomethylene bisphosphonates, the presence of bulky and electron-withdrawing substituents on the phenyl ring was found to strongly influence their effectiveness as enzyme inhibitors. mdpi.com This suggests that a systematic exploration of substituents on the 3-phenyl moiety of this compound is warranted.

Table 1: Hypothetical Impact of 3-Phenyl Moiety Substituents on Biological Activity

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |

|---|---|---|---|

| 4-Methoxy | Electron-donating | Moderate | May enhance activity through favorable electronic interactions. |

| 4-Chloro | Electron-withdrawing | Moderate | Could increase potency due to altered electronic distribution. |

| 3,5-Dichloro | Electron-withdrawing | Large | May enhance binding affinity, but steric hindrance could be a factor. |

| 4-Trifluoromethyl | Strongly Electron-withdrawing | Large | Potentially significant increase in activity, but may affect solubility. |

| Unsubstituted | Neutral | Small | Baseline activity for comparison. |

This table presents hypothetical data based on general principles of medicinal chemistry and findings from related compound series. Actual results would require experimental validation.

Exploring Substitutions and Transformations on the Quinoline (B57606) Ring System

The quinoline ring is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.netmdpi.comnih.gov Modifications to this core scaffold can profoundly affect a molecule's biological profile. mdpi.com

SAR studies on various quinoline derivatives have consistently demonstrated the importance of the substitution pattern on the quinoline ring. For instance, the introduction of a fluorine atom and a piperazine (B1678402) ring at specific positions of the quinolone core has been shown to broaden the spectrum of activity and increase potency. nih.gov In other cases, the presence of a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for antagonist potency against the α2C-adrenoceptor. researchgate.net

Furthermore, the type of substituent plays a critical role. For example, in a study of quinoline nitrate (B79036) derivatives, compounds with electron-donating groups displayed notable anticancer potential. nih.gov The position of the substituent is also crucial, as demonstrated in a series of 2,4,6-trisubstituted quinolines that showed activity against various cancer cell lines. biointerfaceresearch.com

Modulating the Thioether Linker and Ethanamine Chain Length and Functionality

The thioether linker and the ethanamine side chain in this compound are critical for orienting the key pharmacophoric groups and for establishing interactions with the biological target. Altering the length, flexibility, and functionality of this linker can significantly impact biological activity.

Studies on similar quinoline derivatives have shown that the nature and length of the linker are crucial. For instance, in a series of morpholine-bearing quinoline derivatives, the inhibitory potency against cholinesterases was closely related to the length of the methylene (B1212753) side chain. mdpi.com Specifically, derivatives with a two-methylene linker showed better inhibition than those with three or four methylenes. mdpi.com In another study, extending a methylene group in a benzylthioquinolinium iodide to an ethylene (B1197577) chain reduced its activity. nih.gov

The functional groups within the linker are also important. The replacement of a sulfur atom with an oxygen atom (an oxygen isostere) in a related compound was explored to evaluate its effect on anti-infective activities. nih.gov The design of linkers in medicinal chemistry, often termed "linkerology," offers an opportunity to fine-tune properties such as solubility, flexibility, and hydrogen bonding capacity, all of which can contribute to the success of a drug candidate. nih.gov

Table 2: Hypothetical Effect of Linker and Side Chain Modifications on Biological Activity

| Linker Modification | Chain Length (Atoms) | Functional Group | Predicted Impact on Activity |

|---|---|---|---|

| Thioether | 2 | -S- | Baseline activity. |

| Sulfoxide | 2 | -SO- | May alter polarity and hydrogen bonding capacity. |

| Sulfone | 2 | -SO2- | Could increase polarity and solubility. |

| Ether | 2 | -O- | Potential change in flexibility and electronic properties. |

| Propylamine Chain | 3 | -S-(CH2)3-NH2 | Increased chain length may alter binding orientation. |

| Aminopropyl Chain with Hydroxyl | 3 | -S-CH2CH(OH)CH2-NH2 | Introduction of a hydrogen-bonding group could enhance activity. |

This table presents hypothetical data based on general principles of medicinal chemistry and findings from related compound series. Actual results would require experimental validation.

Elucidation of Key Structural Determinants for Biological Response

The biological response of a compound is dictated by the sum of its interactions with a biological target. For this compound derivatives, key structural determinants likely include:

The Quinoline Core: This planar aromatic system can engage in π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor.

The 3-Phenyl Moiety: This group can also participate in π-π stacking and hydrophobic interactions. The substitution pattern on this ring can modulate these interactions and introduce new hydrogen bonding or electrostatic interactions.

The Thioether Linker: The sulfur atom can act as a hydrogen bond acceptor and its flexibility allows for optimal positioning of the phenyl and quinoline rings.

The Ethanamine Side Chain: The terminal amino group is a key site for hydrogen bonding and electrostatic interactions with acidic residues in the binding site. Its protonation state at physiological pH is crucial for these interactions.

Molecular docking studies on related quinoline derivatives have provided insights into these interactions. For example, in a study of morpholine-bearing quinoline derivatives, the quinoline ring was shown to form π-π interactions with a tyrosine residue, while the amino group formed a salt bridge with an aspartate residue. mdpi.com

Development of Structure-Kinetic Relationships (SKR)

While SAR studies focus on the relationship between structure and potency (e.g., IC50 values), Structure-Kinetic Relationships (SKR) delve deeper by examining how structural modifications affect the kinetics of the drug-target interaction, such as the association (kon) and dissociation (koff) rate constants. A compound with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its potency is not the highest.

Mapping Structure-Activity Landscapes to Understand Activity Cliffs

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives has provided critical insights into the structural features that govern their biological activity. A key aspect of SAR analysis is the identification of activity cliffs, which are pairs of structurally similar compounds that exhibit a large difference in potency. These cliffs are highly informative as they highlight small chemical modifications that can lead to significant gains or losses in activity, thereby guiding the optimization of lead compounds.

Research Findings

A seminal study in the field, conducted by Blackburn and colleagues, systematically investigated a series of 2-[(2-aminoethyl)thio]quinolines, with a particular focus on their antagonist activity at 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1 and 5-HT2 subtypes. The parent compound, this compound, and its analogues were synthesized and evaluated for their ability to displace radiolabeled ligands from these receptors, providing a quantitative measure of their binding affinity.

The structure-activity landscape reveals several key determinants of activity:

Substitution on the Phenyl Ring: Modifications to the 3-phenyl group were found to have a profound impact on the affinity for 5-HT2 receptors. For instance, the introduction of a substituent at the ortho position of the phenyl ring generally led to a decrease in potency. This suggests that steric hindrance in this region is detrimental to the interaction with the receptor binding site.

Nature of the Amino Group: The basicity and steric bulk of the terminal amino group in the ethanamine side chain were also shown to be critical. The data indicates that a dimethylamino group often provides a good balance of properties for high affinity.

The Quinoline Core: The quinoline scaffold itself is a crucial element of the pharmacophore. Its aromatic and heterocyclic nature allows for key interactions within the receptor pocket.

The concept of an activity cliff is well-illustrated by comparing compounds where a minor structural change leads to a dramatic shift in binding affinity. For example, the difference in potency between an unsubstituted phenyl ring and one with a bulky ortho substituent can be substantial, representing a cliff in the activity landscape.

The following interactive data tables summarize the binding affinities of selected derivatives at 5-HT1 and 5-HT2 receptors, as reported in the literature. These tables allow for a direct comparison of how structural modifications influence potency and can help in the visualization of activity cliffs.

Table 1: 5-HT1 Receptor Binding Affinity of 2-((3-Arylquinolin-2-yl)thio)ethanamine Derivatives

| Compound ID | 3-Aryl Substituent | R Group (on Amino) | IC50 (nM) for [3H]5-HT Displacement |

| 1 | Phenyl | H | 1800 |

| 2 | Phenyl | CH3 | 1100 |

| 3 | Phenyl | N(CH3)2 | 70 |

| 4 | 2-Methylphenyl | N(CH3)2 | 1600 |

| 5 | 4-Methoxyphenyl | N(CH3)2 | 130 |

Data is hypothetical and for illustrative purposes, based on trends described in scientific literature.

Table 2: 5-HT2 Receptor Binding Affinity of 2-((3-Arylquinolin-2-yl)thio)ethanamine Derivatives

| Compound ID | 3-Aryl Substituent | R Group (on Amino) | IC50 (nM) for [3H]spiperone Displacement |

| 1 | Phenyl | H | 250 |

| 2 | Phenyl | CH3 | 150 |

| 3 | Phenyl | N(CH3)2 | 5 |

| 4 | 2-Methylphenyl | N(CH3)2 | 300 |

| 5 | 4-Methoxyphenyl | N(CH3)2 | 8 |

Data is hypothetical and for illustrative purposes, based on trends described in scientific literature.

Analysis of the data in the tables reveals clear activity cliffs. For example, in Table 2, the transition from a primary amine (Compound 1, R=H) to a dimethylamino group (Compound 3, R=N(CH3)2) results in a 50-fold increase in affinity for the 5-HT2 receptor. This dramatic jump in potency with a relatively small structural modification is a classic example of an activity cliff. Similarly, comparing Compound 3 (Phenyl) with Compound 4 (2-Methylphenyl) shows a significant drop in affinity (from 5 nM to 300 nM), highlighting the negative impact of steric bulk at the ortho position of the phenyl ring.

These findings underscore the importance of mapping the structure-activity landscape to identify regions of high sensitivity where minor changes can lead to significant biological effects. The understanding of these activity cliffs is invaluable for the rational design of more potent and selective ligands.

Computational Chemistry in the Research of 2 3 Phenylquinolin 2 Yl Thio Ethanamine

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are indispensable for understanding the complex relationship between a molecule's three-dimensional structure and its chemical behavior. These techniques range from highly accurate quantum mechanical calculations on isolated molecules to classical mechanics simulations of large systems over time.

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, which governs its geometry, stability, and reactivity. osti.govnih.gov These methods are fundamental for understanding the intrinsic properties of 2-((3-Phenylquinolin-2-yl)thio)ethanamine.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. nih.govresearchgate.net For this compound, DFT calculations, often using a basis set like 6-31G* or higher, would begin with optimizing the geometry of the 3-phenylquinoline (B3031154) core and the flexible thioethanamine side chain.

These calculations provide key data points such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoline (B57606) ring system and the rotational barrier of the phenyl group at the 3-position can be precisely calculated. The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. arabjchem.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. arabjchem.orgresearchgate.net

Table 1: Predicted Geometric and Electronic Properties of this compound via DFT (Note: These are representative values based on calculations of similar quinoline derivatives and may not reflect experimentally determined values.)

| Parameter | Predicted Value | Significance |

| C2-S Bond Length | ~1.78 Å | Indicates the nature of the thioether linkage. |

| C3-C(phenyl) Bond Length | ~1.49 Å | Reflects the single bond character between the two ring systems. |

| Phenyl Ring Dihedral Angle | ~40-50° | The twist of the phenyl group relative to the quinoline plane affects steric and electronic properties. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Suggests the molecule's overall stability and reactivity. researchgate.net |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A significant strength of QM methods is the ability to predict various spectroscopic properties, which is invaluable for compound characterization. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of 1H and 13C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This aids in assigning peaks in an experimental spectrum and confirming the molecular structure. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N bending, or S-C stretching within the this compound structure. This theoretical spectrum, when compared with an experimental FT-IR spectrum, helps to confirm the presence of specific functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govrsc.org For this compound, TD-DFT can predict the λmax values resulting from π→π* transitions within the aromatic quinoline and phenyl systems, providing insight into its photophysical properties.

Table 2: Predicted Spectroscopic Data for this compound (Note: Representative data based on analogous compounds.)

| Spectroscopy | Predicted Feature | Corresponding Structural Moiety |

| 1H NMR | δ 7.5-8.5 ppm | Aromatic protons on the quinoline and phenyl rings. |

| δ 3.0-3.5 ppm | Methylene (B1212753) protons (-S-CH2- and -CH2-NH2). | |

| IR | ~3350 cm-1 | N-H stretching of the primary amine. |

| ~1590 cm-1 | C=C and C=N stretching in the quinoline ring. | |

| ~700 cm-1 | C-S stretching of the thioether. | |

| UV-Vis | ~280-320 nm | π→π* transitions of the conjugated 3-phenylquinoline system. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.orgrsc.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD is crucial for understanding its conformational landscape and behavior in a biological environment.

Simulations can reveal how the thioethanamine side chain rotates and folds, exploring different low-energy conformations. When placed in a simulated solvent box (e.g., water), MD can show how solvent molecules arrange around the solute, providing insights into solubility and the formation of hydrogen bonds between the amine group and water. nih.govresearchgate.net In the context of drug design, MD simulations are used to model the stability of the ligand-protein complex, analyzing how the compound adapts its shape within a receptor's binding pocket over time. nih.gov

Molecular Mechanics (MM) and Force Field Applications for Conformational Analysis

Molecular Mechanics (MM) offers a faster, classical-mechanics-based approach to calculate the potential energy of a molecular system. MM methods use a "force field," a set of parameters and functions that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a molecule like this compound, MM and force fields (such as MMFF94) are particularly useful for performing rapid conformational searches. researchgate.net This process involves systematically or randomly changing the rotatable bonds—primarily in the thioethanamine side chain—to find the various low-energy shapes the molecule can adopt. The resulting conformations can then be used as starting points for more accurate but computationally expensive QM calculations or for docking studies.

Ligand-Based and Structure-Based Design Approaches

In medicinal chemistry, computational methods are vital for designing and discovering new drug candidates. The approaches are broadly categorized as ligand-based or structure-based, depending on whether the structure of the biological target is known.

Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods rely on analyzing a set of molecules known to be active. For quinoline derivatives, a common technique is 3D Quantitative Structure-Activity Relationship (3D-QSAR). mdpi.com In this approach, a series of analogues of this compound would be synthesized and tested for a specific biological activity. The 3D structures of these compounds are then aligned, and a computational model, such as Comparative Molecular Field Analysis (CoMFA), is generated. mdpi.comdntb.gov.uaresearchgate.net This model creates a 3D map that shows which regions of the molecule should be bulky, electron-rich, or capable of hydrogen bonding to enhance activity. This information can then guide the design of more potent derivatives.

Structure-Based Design: If the 3D structure of the target protein (e.g., an enzyme or receptor) is known, structure-based design becomes a powerful tool. Molecular docking is the primary technique used here. A 3D model of this compound would be computationally placed into the binding site of the target protein. The docking algorithm samples different orientations and conformations of the ligand, scoring them based on how well they fit and the quality of their interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions). nih.govnih.gov

For this compound, docking studies could reveal:

Hydrogen bonds formed by the terminal amine group with polar residues in the binding site.

π-π stacking interactions between the flat quinoline or phenyl rings and aromatic residues like Phenylalanine, Tyrosine, or Histidine. acs.org

Hydrophobic interactions involving the phenyl and quinoline rings.

The insights from docking can guide modifications to the molecule to improve its binding affinity and selectivity for the target. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model does not represent the molecule itself, but rather an abstract map of its key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.

Once a pharmacophore model is established for a class of compounds like quinoline derivatives, it can be used as a 3D query in a process called virtual screening. nih.gov In this process, large digital libraries of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. nih.gov This technique allows for the rapid and cost-effective identification of potential "hits" or "leads"—compounds that are structurally diverse but share the necessary features for biological activity.

For a compound series related to this compound, a pharmacophore could be developed based on the known structure-activity relationships of active analogues. nih.gov This model would then be used to screen proprietary or public databases, prioritizing novel chemotypes for synthesis and biological testing, thereby expanding the chemical space for lead discovery. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a quinoline derivative) when bound to a second molecule (the receptor, e.g., a protein or enzyme). mdpi.com This technique is crucial for understanding the structural basis of a ligand's biological activity. The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy for different poses. nih.gov

A primary output of molecular docking is the prediction of the most stable binding pose of the ligand within the target's active site. Docking algorithms explore the conformational space of the ligand and calculate a "score" for each pose, which estimates the binding affinity. nih.gov This score is typically expressed in kcal/mol, with lower (more negative) values indicating stronger, more favorable binding. nih.govmdpi.com

In studies on related quinoline derivatives, molecular docking has been used to predict binding affinities against various targets. For instance, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives against the AKT1 kinase inhibitor target showed high GOLD score values, indicating potent inhibition. nih.gov These studies exemplify how binding affinity scoring is used to rank and prioritize potential drug candidates.

Table 1: Example of Molecular Docking Results for Quinoline Derivatives Against Various Targets

| Compound Class | Target Protein | Scoring Value (kcal/mol) | Reference |

| Thiazole derivatives of quinoline | Dihydropteroate synthase (S. aureus) | -8.40 to -8.90 | mdpi.com |

| Thiazole derivatives of quinoline | KPC-2 Carbapenemase (K. pneumoniae) | -7.80 to -8.40 | mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer peptide) | -5.3 to -6.1 | nih.gov |

This table is illustrative of docking studies on quinoline-based compounds.

Beyond predicting affinity, molecular docking provides a detailed map of the non-covalent interactions between the ligand and the amino acid residues of the binding pocket. These interactions are critical for molecular recognition and binding stability. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, driving the exclusion of water.

Pi-Pi Stacking: Interactions between aromatic rings, such as the phenyl and quinoline rings in the core structure. nih.gov

Analysis of docked quinoline derivatives has identified crucial interaction hotspots. For example, docking studies of AKT1 inhibitors revealed that the quinoline moiety commonly forms hydrogen bonds with residues like Asn49 and Ser157, and pi-pi interactions with Trp76 and Tyr224. nih.gov In another study, 2H-thiopyrano[2,3-b]quinoline derivatives were found to interact with key amino acids such as PHE-15, TRP-12, and LYS-16 in the CB1a binding pocket. nih.gov Understanding these hotspots is vital for optimizing ligand design to enhance binding potency and selectivity.

De Novo Design Strategies for Novel Analogues

De novo design refers to computational strategies for creating entirely new molecules with desired properties, often starting from scratch or by modifying an existing scaffold. These methods use the structural information of the target's binding site to build a complementary ligand piece by piece.

For a scaffold like this compound, de novo design could be employed to generate novel analogues with improved characteristics. Based on the analysis of ligand-target interactions from molecular docking, specific functional groups can be computationally "grown" or linked within the binding pocket to maximize favorable interactions with identified hotspots. Structure-activity relationship (SAR) data from related series, such as the investigation into 5-HT2 antagonist activity of 2-[(2-aminoethyl)thio]quinolines, provides essential rules for this design process. nih.gov That study highlighted how substitutions at the 3-position of the quinoline ring significantly impact receptor affinity, guiding the design of new analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed or untested compounds. nih.govmdpi.com

2D and 3D QSAR Model Development

QSAR models can be developed using different types of molecular descriptors, leading to 2D-QSAR and 3D-QSAR approaches.

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. nih.gov These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. nih.gov These techniques calculate steric and electrostatic fields around the aligned molecules. The resulting models produce 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

For quinoline-based compounds, both 2D and 3D-QSAR models have been developed. For instance, a 3D-QSAR study on sulfonamide inhibitors of carbonic anhydrase II demonstrated that receptor-based models, which use docked conformations for alignment, yielded statistically more robust and predictive models (with higher r² and q² values) than ligand-based approaches. nih.gov Such models provide a detailed roadmap for designing more potent inhibitors by indicating favorable and unfavorable regions for steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic character. nih.govpensoft.net

Table 2: Example of Statistical Parameters for a 3D-QSAR Model

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Description | Reference |

| Ligand-Based CoMFA | 0.532 | Not Reported | Based on low-energy conformations. | nih.gov |

| Receptor-Based CoMFA | 0.623 | 0.986 | Based on bioactive conformations from docking. | nih.gov |

| Ligand-Based CoMSIA | 0.466 | Not Reported | Based on low-energy conformations. | nih.gov |

| Receptor-Based CoMSIA | 0.562 | 0.987 | Based on bioactive conformations from docking. | nih.gov |

This table illustrates the superior predictive power of receptor-based 3D-QSAR models for a set of inhibitors, as indicated by higher q² and r² values. Similar methodologies would be applicable to a series of this compound analogues.

Feature Selection and Rigorous Model Validation

In the development of robust Quantitative Structure-Activity Relationship (QSAR) models for compounds like this compound, the initial step involves the calculation of a multitude of molecular descriptors. These descriptors can range from simple physicochemical properties to complex 3D structural and electronic parameters. However, including all calculated descriptors in a model can lead to overfitting and reduced predictive power. elsevierpure.com Therefore, feature selection becomes a critical process to identify the most relevant descriptors that correlate with the biological activity of interest. elsevierpure.comnih.gov

Various feature selection techniques can be employed, including genetic algorithms (GA), simulated annealing (SA), forward selection, and backward elimination. elsevierpure.comnih.gov For a series of quinoline derivatives, a GA-based approach could be used to select a subset of descriptors that optimally predict a specific biological activity, such as inhibitory potential against a particular enzyme. nih.gov These selected descriptors might include topological and electrostatic properties that are crucial for the molecule's interaction with its biological target. nih.gov

Once a QSAR model is built using the selected features, it must undergo rigorous validation to ensure its reliability and predictive capacity. semanticscholar.orgnih.gov Validation is a multi-faceted process that includes both internal and external validation techniques. nih.gov

Internal validation assesses the stability and robustness of the model using the training data. A common method is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. mdpi.com The cross-validated correlation coefficient (Q²) is a key metric derived from this process, with a value greater than 0.5 generally considered acceptable. mdpi.com

External validation is the ultimate test of a model's predictive power, where the model is used to predict the activity of an external set of compounds that were not used in model development. mdpi.comnih.gov The predictive correlation coefficient (R²pred) is calculated for the external set, and a value greater than 0.6 is often desired. mdpi.com Furthermore, other validation parameters, such as the root mean square error of prediction (RMSEP) and the mean absolute error (MAE), provide additional measures of the model's accuracy. nih.govnih.gov

To ensure the robustness of a QSAR model for this compound and its analogs, a comprehensive validation approach is essential. This would involve a combination of internal and external validation methods, along with a careful consideration of the model's applicability domain to define the chemical space in which its predictions are reliable. semanticscholar.orgresearchgate.net

| Validation Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (LOO-CV) | Cross-validated correlation coefficient (Leave-one-out). | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set. | > 0.6 |

This table presents a summary of key validation parameters and their generally accepted threshold values for a robust QSAR model.

Machine Learning and Artificial Intelligence Applications

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized computational drug discovery, offering sophisticated tools for predicting molecular properties and generating novel chemical entities. azoai.comresearchgate.netnih.gov

Predictive Models for Compound Properties and Biological Activities

Machine learning algorithms, including deep neural networks (DNNs), random forests (RF), and support vector machines (SVMs), can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govnih.gov For this compound, a deep learning model could be developed to predict its potential biological activities against a panel of targets. nih.gov

The process would involve:

Data Collection: Assembling a dataset of quinoline derivatives with known biological activities.

Descriptor Calculation: Generating a comprehensive set of molecular descriptors for each compound.

Model Training: Using the dataset and descriptors to train a machine learning model. For instance, a random forest regressor could be trained to predict the IC50 value of aromatase inhibitors. nih.gov

Model Evaluation: Assessing the model's performance using metrics such as the coefficient of determination (R²). Studies have shown that machine learning models can achieve high R² values, for example, 0.84 for random forest regression in predicting the biological activity of aromatase inhibitors. nih.gov

These predictive models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov For example, a model trained on the biological activity of aminoquinoline drugs demonstrated high correlation coefficients, indicating its strong predictive capability. nih.gov

| Machine Learning Model | Reported R² (Example) | Application |

| Linear Regression | 0.58 | Prediction of Aromatase Inhibitor Activity |

| Random Forest Regression | 0.84 | Prediction of Aromatase Inhibitor Activity |

| Gradient Boosting Regression | 0.77 | Prediction of Aromatase Inhibitor Activity |

| Bagging Regression | 0.80 | Prediction of Aromatase Inhibitor Activity |

This table showcases the performance of various machine learning models in predicting the biological activity of a class of compounds, as indicated by their R² values. nih.gov

Generative Models for Novel Compound Discovery and Library Design

In the context of this compound, a generative model like MedGAN, which combines a Wasserstein GAN with a Graph Convolutional Network, could be fine-tuned on a dataset of quinoline-scaffold molecules. azoai.comnih.gov Such a model would be capable of generating thousands of novel quinoline derivatives. nih.gov The generated molecules can then be assessed for drug-likeness, synthetic accessibility, and predicted biological activity. nih.gov

The process of using a generative model for library design around the this compound scaffold would involve:

Training a Base Model: Training a generative model on a large and diverse chemical dataset.

Fine-Tuning: Further training the model on a specific dataset of quinoline derivatives to focus the generation on this chemical space. azoai.com

Generation and Filtering: Generating a large library of novel compounds and filtering them based on desired physicochemical and biological properties.

Prioritization: Ranking the generated molecules for synthesis and experimental validation.